N-(2-methylpyrimidin-4-yl)-2-(4-methyl-1,3-thiazol-2-yl)morpholine-4-carboxamide
Description
N-(2-methylpyrimidin-4-yl)-2-(4-methyl-1,3-thiazol-2-yl)morpholine-4-carboxamide is a synthetic organic compound characterized by its complex structure, which includes pyrimidine, thiazole, and morpholine moieties
Properties
IUPAC Name |
N-(2-methylpyrimidin-4-yl)-2-(4-methyl-1,3-thiazol-2-yl)morpholine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O2S/c1-9-8-22-13(16-9)11-7-19(5-6-21-11)14(20)18-12-3-4-15-10(2)17-12/h3-4,8,11H,5-7H2,1-2H3,(H,15,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSFAWFIPYHQCAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)C2CN(CCO2)C(=O)NC3=NC(=NC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methylpyrimidin-4-yl)-2-(4-methyl-1,3-thiazol-2-yl)morpholine-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrimidine Moiety: Starting with a suitable pyrimidine precursor, such as 2-methylpyrimidine, which can be synthesized through condensation reactions involving formamide and acetic anhydride.
Thiazole Ring Formation: The thiazole ring can be synthesized via Hantzsch thiazole synthesis, involving the reaction of α-haloketones with thioamides.
Morpholine Ring Introduction: The morpholine ring can be introduced through nucleophilic substitution reactions, where a suitable amine reacts with an epoxide or a halide.
Final Coupling: The final step involves coupling the pyrimidine, thiazole, and morpholine intermediates using amide bond formation techniques, such as using carbodiimide coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include:
Catalysis: Using catalysts to improve reaction efficiency.
Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction control and scalability.
Purification Techniques: Employing advanced purification methods such as recrystallization, chromatography, and distillation.
Chemical Reactions Analysis
Types of Reactions
N-(2-methylpyrimidin-4-yl)-2-(4-methyl-1,3-thiazol-2-yl)morpholine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the pyrimidine and thiazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents like dichloromethane with bases such as triethylamine.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrimidine or thiazole derivatives.
Scientific Research Applications
N-(2-methylpyrimidin-4-yl)-2-(4-methyl-1,3-thiazol-2-yl)morpholine-4-carboxamide has several applications in scientific research:
Medicinal Chemistry: Investigated for its potential as a pharmaceutical agent due to its ability to interact with biological targets.
Biology: Used in studies involving enzyme inhibition and receptor binding.
Materials Science: Explored for its potential in creating novel materials with specific electronic or optical properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
